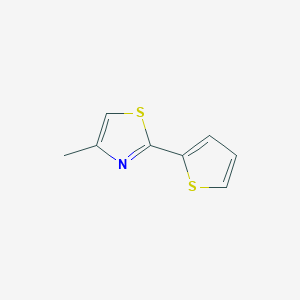

4-Methyl-2-thiophen-2-yl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methyl-2-thiophen-2-yl-1,3-thiazole” is a compound that contains both a thiophene and a thiazole ring . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiazole, on the other hand, is a five-membered heterocycle containing three carbon atoms, one sulfur atom, and one nitrogen atom . Both thiophene and thiazole derivatives have been found to exhibit a variety of properties and applications, including biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of both a thiophene and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiophene and thiazole derivatives are known to undergo a variety of chemical reactions . For instance, the C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Anti-Breast Cancer Agents

- Microwave-Assisted Synthesis : A study utilized a derivative of 4-Methyl-2-thiophen-2-yl-1,3-thiazole in synthesizing thiazole derivatives as potential anti-breast cancer agents. Promising activities were observed against MCF-7 tumor cells, showing the compound's potential in cancer treatment (Mahmoud et al., 2021).

Synthesis and Spectroscopic Characterization

- Novel Compounds Synthesis : A research explored the synthesis of novel thiophene-benzothiazole derivative compounds, involving this compound. This study highlights its importance in creating new chemical compounds with diverse applications (Ermiş & Durmuş, 2020).

Anti-Tubercular Agents

- Docking Studies of Quinazolin-4-ones : Utilization of a derivative of this compound showed effectiveness against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis (Nagaladinne et al., 2020).

Cardioprotective Activity

- In Vitro Cardioprotective Studies : A study synthesized thiazole derivatives, including this compound, showing moderate to high cardioprotective effects. These compounds could be valuable in developing new cardiovascular medications (Drapak et al., 2019).

Anti-Tumor Agents

- Bis-Pyrazolyl-Thiazoles Synthesis : This compound was involved in synthesizing bis-pyrazolyl-thiazoles, showing significant anti-tumor activities against HepG2 cell lines, indicating its potential in cancer therapeutics (Gomha et al., 2016).

Synthesis of Diverse Derivatives

- Utility in Synthesis of Various Derivatives : Research demonstrated the use of a related compound in synthesizing coumarine, thiazole, thiophene, and thiadiazoline derivatives, showcasing the compound's versatility in chemical synthesis (Abdel-Gawad, 2005).

Antimicrobial and Antifungal Activities

- Synthesis of Antimicrobial Compounds : Studies have shown the synthesis of compounds using this compound demonstrating antimicrobial and antifungal properties, suggesting its potential in developing new antimicrobial agents (Patel & Patel, 2017).

Direcciones Futuras

Thiophene and thiazole derivatives continue to attract interest due to their diverse biological activities and potential applications in medicinal chemistry . Future research may focus on the design and development of new thiophene and thiazole derivatives with improved pharmacological activity and lesser side effects .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including key kinases involved in tumorigenesis . Thiazoles are also found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to exhibit a wide range of therapeutic properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-Methyl-2-thiophen-2-yl-1,3-thiazole.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility properties of thiazole derivatives suggest that they may be influenced by the chemical environment, including the presence of water, alcohol, ether, and other organic solvents .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions would depend on the exact structure of the compound and the biological target .

Cellular Effects

Thiazole derivatives have been reported to exhibit a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-methyl-2-thiophen-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-6-5-11-8(9-6)7-3-2-4-10-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNMEDQHLIJSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)

![N-[5-[(2-Cyclopentyloxyacetyl)amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2746029.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione](/img/structure/B2746034.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)acetamide](/img/structure/B2746038.png)

![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)